5-Fluoro-2-(thiolan-3-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(thiolan-3-yloxy)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a fluorinated pyrimidine precursor with a thiolan-3-yloxy reagent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and efficient purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(thiolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the thiolan-3-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(thiolan-3-yloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated pyrimidines are often investigated for their therapeutic potential in treating various diseases, including cancer.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.
5-Fluoro-2-(methylthio)pyrimidine: A compound with a similar structure but different substituents.
Uniqueness
5-Fluoro-2-(thiolan-3-yloxy)pyrimidine is unique due to the presence of the thiolan-3-yloxy group, which can impart distinct chemical and biological properties compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
5-fluoro-2-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQSMKQLGUIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.